1,2-Phenylenediacetic acid
Overview
Description
1,2-Phenylenediacetic acid is an organic compound with the molecular formula C10H10O4 . It has been used in the preparation of nanomolar inhibitors of cancer-relevant transcription factor STAT5b . It is also a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Synthesis Analysis
A coordination polymer with 1,2-Phenylenediacetic acid was synthesized and characterized by single crystal X-ray diffraction . Solvothermal reactions of lanthanide (III) salts with 1,2-phenylenediacetic acid in N, N ′-dimethylformamide (DMF) solvent lead to the formation of the metal complexes .
Molecular Structure Analysis
The molecular structure of 1,2-Phenylenediacetic acid was characterized by single crystal X-ray diffraction . The compounds exhibit structural similarity in two groups (Pr, Sm, and Eu; Tb, Dy, and Er), which was reflected in their thermal behaviors and spectroscopic properties .
Physical And Chemical Properties Analysis
1,2-Phenylenediacetic acid is a solid with a melting point of 150-152 °C (lit.) . It has a density of 1.3±0.1 g/cm3, a boiling point of 401.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C .
Scientific Research Applications
Chemical Synthesis
1,2-Phenylenediacetic acid is used in chemical synthesis . It has a linear formula of C6H4(CH2CO2H)2 and a molecular weight of 194.18 . It’s a solid substance with a melting point of 150-152 °C .
Coordination Polymer Synthesis
1,2-Phenylenediacetic acid has been used in the synthesis of coordination polymers . A coordination polymer with 1,2-Phenylenediacetic acid was synthesized and characterized by single crystal X-ray diffraction .
Luminescence Studies
This compound has been used in luminescence studies . New coordination polymers of selected lanthanides with 1,2-Phenylenediacetate linker have been studied for their structures, thermal and luminescence properties .
Thermal Analysis
1,2-Phenylenediacetic acid has been used in thermal analysis . The compounds exhibit structural similarity in two groups (Pr, Sm, and Eu; Tb, Dy, and Er), which is reflected in their thermal behaviors .
Infrared Spectroscopy
This compound has been used in infrared spectroscopy . The infrared spectra reflect divergence between these two groups of complexes .
Detection of Antibiotics in Water
A Cd-MOF (Metal-Organic Framework) with 1,2-Phenylenediacetic acid has been used as a fluorescent probe for highly selective, sensitive, and stable detection of antibiotics in water .
Safety And Hazards
properties
IUPAC Name |
2-[2-(carboxymethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)5-7-3-1-2-4-8(7)6-10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEDJBFVJUFIDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40225957 | |
Record name | o-Phenylenediacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Phenylenediacetic acid | |
CAS RN |
7500-53-0 | |
Record name | 1,2-Benzenediacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7500-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Phenylenediacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500530 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7500-53-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401681 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | o-Phenylenediacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40225957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-phenylenediacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.505 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,2-phenylenediacetic acid?
A1: 1,2-Phenylenediacetic acid has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol.
Q2: Is there any spectroscopic data available for H2pda?
A2: While the provided research papers primarily focus on the structural characterization of MOFs and CPs incorporating H2pda, they often utilize infrared spectroscopy (IR) to confirm the presence of characteristic functional groups like carboxylates within the synthesized complexes. [, , , , , , , ]
Q3: How does the flexibility of H2pda impact its coordination behavior?
A3: H2pda, as a flexible ligand, can adopt various conformations (cis or trans) depending on the reaction conditions and the presence of other ligands. This flexibility contributes to the structural diversity observed in H2pda-based MOFs and CPs. [, , ]
Q4: What role does H2pda play in the formation of supramolecular structures?
A4: H2pda commonly acts as a bridging ligand, connecting metal centers through its two carboxylate groups to create extended structures. The specific coordination modes of H2pda, such as bridging/chelating-bridging pentadentate or chelating-bridging/chelating-bridging hexadentate, significantly influence the final architecture of the resulting framework. [, , ]
Q5: Can H2pda-based complexes be utilized for catalysis?
A5: Research suggests that the catalytic activity of H2pda-containing complexes can be optimized by manipulating the steric hindrance of the coordinating ligands. For example, Cu-doped polyoxo-titanium clusters (Cu-PTCs) functionalized with H2pda have demonstrated promising activity in carbon dioxide cycloaddition reactions. Notably, clusters with less sterically hindered ligands exhibited higher catalytic activity. []
Q6: How do structural modifications in the co-ligands affect the properties of H2pda-based complexes?
A6: Studies have shown that using different co-ligands alongside H2pda can significantly alter the final structure and properties of the resulting coordination polymers. For instance, altering the position of functional groups (positional isomerism) in the co-ligand can lead to distinct topologies, such as a fourfold interpenetrating 66-diamond architecture versus a 2D (4,4) square lattice layer. [] These structural changes can further impact properties like fluorescence emission.
Q7: Does the choice of metal ion influence the structural outcome when using H2pda?
A7: Yes, the metal ion plays a crucial role in directing the assembly of H2pda-based frameworks. Research has shown that even with the same co-ligand, varying the metal center can yield different network topologies, highlighting the sensitivity of the metal-H2pda system to the metal ion. []
Q8: What are some potential applications of H2pda-based MOFs and CPs?
A8: Due to their diverse structures and tunable properties, H2pda-based materials have been explored for various applications:
- Fluorescent Sensors: Certain H2pda-based CPs exhibit fluorescence properties and have shown potential for detecting specific analytes, such as metal ions, anions, and small organic molecules. [, , , , ]
- Dye Adsorption: The porous nature of some H2pda-based CPs enables their use in removing organic dyes from solutions, a significant area of interest for environmental remediation. [, ]
- Potential Therapeutic Applications: While still in early stages, research on H2pda-based complexes has shown promising results for addressing medical conditions like chronic subdural hematoma. []
Q9: What analytical techniques are typically employed to characterize H2pda-based materials?
A9: Researchers commonly use a combination of techniques for comprehensive characterization:
- Single-crystal X-ray diffraction: This is essential for elucidating the crystal structure and topology of the synthesized MOFs and CPs. [, , , , , , , , , , , , , , , , ]
- Powder X-ray diffraction (PXRD): This helps confirm the phase purity of the bulk material. [, , , ]
- Thermogravimetric analysis (TGA): This provides information about the thermal stability and decomposition behavior of the materials. [, , , , ]
- Elemental analysis: This confirms the composition of the synthesized compounds. [, , , ]
- Luminescence Spectroscopy: This assesses the fluorescence properties of the materials. [, , , , , ]
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